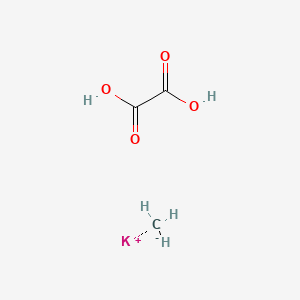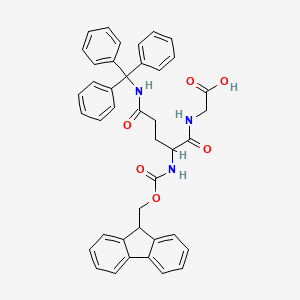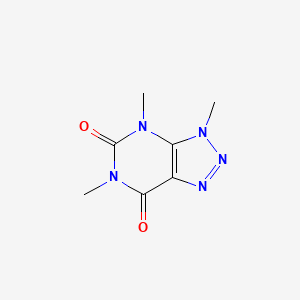
4H-1,3-Benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazine is a heterocyclic compound that contains an oxazine ring fused with a benzene ring. The oxazine ring is a six-membered heterocyclic ring with one oxygen and one nitrogen atom. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4H-1,3-Benzoxazine derivatives can be synthesized through various methods. One common method involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . Another method includes the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . Additionally, the Passerini-azide reaction of 2-azidobenzaldehydes, trimethylsilyl azide, and isocyanides can produce this compound derivatives via a tandem one-pot palladium-catalyzed azide-isocyanide coupling/cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions is one such method that has been optimized for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form more complex heterocyclic compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, ketones, cyanuric chloride, dimethylformamide, and trimethylsilyl azide . Reaction conditions often involve mild temperatures and the presence of catalysts such as palladium .
Major Products
The major products formed from the reactions of this compound include various substituted benzoxazine derivatives, which can exhibit unique chemical and biological properties .
Applications De Recherche Scientifique
4H-1,3-Benzoxazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazine involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and preventing their activity . Additionally, the polymerization of this compound can be influenced by the strength of the C–O and C–N bonds in the oxazine ring, which affects its thermal properties and polymerization ability .
Comparaison Avec Des Composés Similaires
4H-1,3-Benzoxazine can be compared with other similar compounds such as 4H-3,1-Benzoxazin-4-one and its derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications . For example, 4H-3,1-Benzoxazin-4-one derivatives are known for their use as elastase inhibitors and antifungal agents .
List of Similar Compounds
- 4H-3,1-Benzoxazin-4-one
- 1,4-Dihydro-2H-3,1-Benzoxazines
- 6,8-Dibromo-1,2-Hydrobenzoxazines
Propriétés
Numéro CAS |
254-17-1 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4H-1,3-benzoxazine |
InChI |
InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2 |
Clé InChI |
ALMZBCNUAPKJDP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)

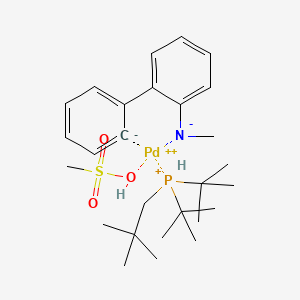

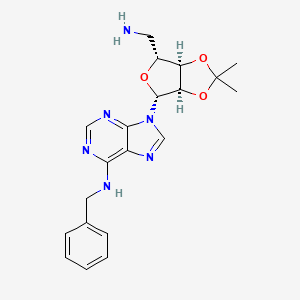
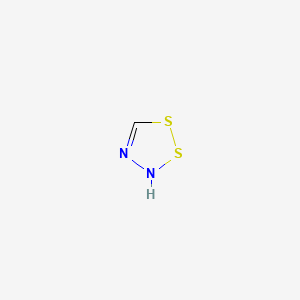
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

